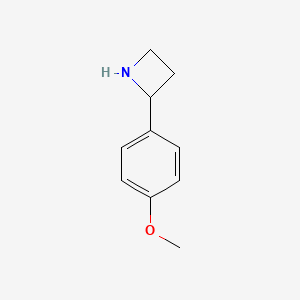

2-(4-Methoxyphenyl)azetidine

説明

Structure

3D Structure

特性

IUPAC Name |

2-(4-methoxyphenyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-9-4-2-8(3-5-9)10-6-7-11-10/h2-5,10-11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRQFXJWMOUDTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 4 Methoxyphenyl Azetidine and Its Derivatives

Modern Cyclization Strategies

The formation of the azetidine (B1206935) ring is often challenging due to the inherent ring strain. However, contemporary organic synthesis has developed several effective strategies that overcome these difficulties. These strategies primarily involve intramolecular cyclization reactions that are classified based on the type of bond formed in the ring-closing step.

C-C Bond Formation Approaches

An alternative and powerful strategy for the synthesis of the azetidine ring involves the formation of a C-C bond. This approach is particularly useful for the synthesis of 2-arylazetidines and allows for the installation of substituents with high regio- and diastereoselectivity.

A general and scalable two-step method has been developed for the synthesis of various 2-arylazetidines, including a derivative of 2-(4-Methoxyphenyl)azetidine. nih.govnih.govresearchgate.net This kinetically controlled reaction favors the formation of the strained four-membered ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. nih.govnih.govresearchgate.net

The synthesis commences with the preparation of N-benzyl-N-((oxiran-2-yl)methyl)amines from the corresponding N-substituted benzylamines and epichlorohydrin derivatives. The crucial cyclization step is then achieved by treating these epoxide intermediates with a strong base, such as a mixture of lithium diisopropylamide (LDA) and potassium tert-butoxide (KOtBu), at low temperatures. This base promotes deprotonation at the benzylic position, generating a carbanion that undergoes an intramolecular nucleophilic attack on the adjacent epoxide ring, leading to the exclusive formation of the trans-2,3-disubstituted azetidine. nih.govresearchgate.net

The following table summarizes the synthesis of a key intermediate and its subsequent cyclization to a this compound derivative as reported by Kovács, et al. nih.govnih.govresearchgate.net

| Step | Starting Materials | Reagents and Conditions | Product | Yield (%) |

| 1 | 1-(4-Methoxyphenyl)-N-methylmethanamine, (R)-(+)-Glycidyl nosylate | K2CO3, MeCN, 80 °C | (R)-N-((4-methoxybenzyl)(methyl)amino)methyl)oxirane | 75 |

| 2 | (R)-N-((4-methoxybenzyl)(methyl)amino)methyl)oxirane | LDA, KOtBu, THF, -78 °C | trans-3-(Hydroxymethyl)-1-methyl-2-(4-methoxyphenyl)azetidine | 82 |

Ring Expansion and Contraction Methodologies

Ring expansion and contraction reactions are sophisticated strategies that leverage ring strain to construct or modify cyclic systems. These methods provide access to azetidines from more readily available smaller or larger heterocyclic precursors.

The one-carbon ring expansion of three-membered rings, such as aziridines and donor-acceptor cyclopropanes (DACs), is an elegant and increasingly popular method for azetidine synthesis.

From Aziridines: The reaction of aziridines with carbenes or carbene precursors can lead to the formation of an intermediate aziridinium ylide. This ylide can then undergo a nih.govnih.gov-Stevens rearrangement to afford the ring-expanded azetidine product. nih.govchemrxiv.org This transformation can be catalyzed by transition metals (e.g., rhodium, copper) or even enzymes. nih.govnih.gov Engineered cytochrome P450 enzymes have been shown to catalyze this reaction with high enantioselectivity, overcoming challenges like competing cheletropic extrusion of olefins. nih.govacs.org

From Donor-Acceptor Cyclopropanes: DACs, which can be considered masked 1,3-dipoles, are excellent substrates for ring expansion reactions. nih.gov Under Lewis acid catalysis, the cyclopropane ring can be opened by a nitrogen-containing nucleophile. The resulting intermediate then cyclizes to form the azetidine ring. nih.govchemrxiv.org For example, a magnesium-mediated reaction between DACs and iminoiodinanes provides a transition-metal-free pathway to substituted azetidines under mild conditions. nih.govchemrxiv.org This method shows broad functional group tolerance. nih.gov

| Starting Material | Reagents | Key Intermediate | Product | Yield (%) | Ref |

| Methylene Aziridine | Rhodium Carbene | Aziridinium Ylide | Methylene Azetidine | High | nih.gov |

| Aziridine | Ethyl Diazoacetate, P411-AzetS Enzyme | Aziridinium Ylide | Chiral Azetidine | High (99:1 er) | nih.gov |

| Donor-Acceptor Cyclopropane | Iminoiodinane, MgI₂ | Ring-opened 1,3-dipole | Substituted Azetidine | 35-94% | nih.govchemrxiv.org |

| Donor-Acceptor Cyclopropane | Oxaziridine, MgI₂ | Ring-opened intermediate | N-substituted Azetidine | - | nih.gov |

This table is interactive. Click on the headers to sort.

The ring contraction of five-membered heterocycles, particularly N-sulfonyl-2-pyrrolidinones, provides an alternative route to functionalized azetidines. rsc.org This transformation typically proceeds via the formation of an α-halo-pyrrolidinone intermediate. Upon treatment with a base and a nucleophile (e.g., an alcohol), the amide bond is cleaved, and the resulting γ-amino ester undergoes intramolecular cyclization via S_N2 displacement of the halide to form the α-carbonylated N-sulfonylazetidine. organic-chemistry.orgrsc.org This one-pot nucleophilic addition-ring contraction process is robust and allows for the incorporation of various nucleophiles into the final azetidine product. organic-chemistry.org

| Starting Material | Reagents | Key Step | Product | Ref |

| N-sulfonyl-2-pyrrolidinone | 1. Brominating agent; 2. K₂CO₃, Nucleophile (e.g., MeOH) | Nucleophilic addition/intramolecular S_N2 | α-carbonylated N-sulfonylazetidine | organic-chemistry.orgrsc.org |

This table is interactive. Click on the headers to sort.

Advanced Cycloaddition Reactions

Cycloaddition reactions offer a highly convergent and atom-economical approach to constructing cyclic systems, including the strained azetidine ring.

The [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò–Büchi reaction, is one of the most direct methods for synthesizing the azetidine ring. nih.gov The reaction is initiated by the photoexcitation of the imine to an excited state, which then reacts with the ground-state alkene.

Historically, this reaction has been challenging, particularly with acyclic imines, due to competing and efficient E/Z isomerization, which provides a non-productive pathway for the excited imine to return to the ground state. nih.govresearchgate.net To overcome this, early examples often relied on cyclic imines where isomerization is structurally precluded. nih.gov

Recent advancements have significantly broadened the scope of this reaction. The use of N-arylsulfonylimines, for instance, allows for successful photocycloadditions with styrenyl alkenes, proceeding stereospecifically through a singlet state exciplex. nih.gov For the synthesis of this compound, the corresponding N-sulfonylimine derived from 4-methoxybenzaldehyde would be a suitable substrate. Furthermore, the development of visible-light-mediated protocols using photocatalysts has enabled these cycloadditions to proceed under milder conditions, enhancing functional group tolerance and providing access to a wider range of highly functionalized azetidines. researchgate.netchemrxiv.orgamazonaws.com

| Imine Component | Alkene Component | Conditions | Product | Yield (%) | Ref |

| N-(arylsulfonyl)imine | Styrenyl alkene | 365 nm UV light | Protected 2,4-diarylazetidine | 20-83% | nih.gov |

| 2-isoxazoline carboxylate | Various alkenes | Visible light, Ir(III) photocatalyst | Functionalized azetidine | - | rsc.orgresearchgate.net |

| Oxime/Hydrazone | Olefin | Visible light, Ir(III) photocatalyst | Functionalized azetidine | up to 92% | researchgate.netchemrxiv.org |

This table is interactive. Click on the headers to sort.

Amine-Catalyzed Cycloadditions

The construction of the azetidine ring via cycloaddition reactions is a powerful and atom-economical approach. Amine-catalyzed cycloadditions, particularly those involving imines, represent a key strategy for synthesizing substituted azetidines. magtech.com.cn One of the prominent methods is the [2+2] cycloaddition between imines and allenoates, catalyzed by nucleophilic amines or phosphines. researchgate.net

In a typical amine-catalyzed pathway, the catalyst adds to the allenoate to form a zwitterionic intermediate. This intermediate then acts as the reactive species that engages the imine in a stepwise or concerted cycloaddition to form the four-membered ring. The stereochemical outcome of the reaction is often controlled by the catalyst and the specific reaction conditions employed. While this method is general for azetidine synthesis, its direct application to produce this compound would involve the reaction of an imine derived from 4-methoxybenzaldehyde with an allenoate under amine catalysis.

More recent advancements have utilized metal catalysts to achieve similar transformations with high enantioselectivity. For instance, a magnesium catalyst has been successfully used in the enantioselective [2+2] cyclization of diphenylphosphinoyl (DPP)-imines and α-branched allenoates. researcher.life This approach provides access to chiral azetidines that would be otherwise difficult to synthesize. researcher.life

Strain-Release Functionalization via Cycloaddition

Strain-release functionalization has emerged as a robust method for the synthesis of densely functionalized azetidines. This strategy leverages the high ring strain of azabicyclo[1.1.0]butane (ABB) intermediates. rsc.org The reaction proceeds via the activation of the ABB nitrogen atom, which facilitates the nucleophilic opening of the strained bicyclic system to yield a substituted azetidine. This process can be viewed as a formal cycloaddition, where a nucleophile and an electrophile are added across the central C-N bond of the ABB.

The methodology is versatile, allowing for the introduction of a wide array of substituents at the C3 position of the azetidine ring. nih.gov The process typically involves N-activation of the ABB, followed by the addition of a nucleophile. The choice of nucleophile dictates the substituent introduced onto the azetidine ring. For the synthesis of this compound derivatives, organometallic reagents containing the 4-methoxyphenyl (B3050149) moiety could serve as the nucleophile. The development of enantiocontrolled methods using this strategy allows for the creation of complex and stereodefined azetidine libraries for applications in chemical biology and drug discovery. researchgate.netchemrxiv.org

Recent work has demonstrated that direct N-SF5 bond formation can be achieved through the strain-release pentafluorosulfanylation of 3-aryl [1.1.0]azabicyclobutanes, highlighting the broad applicability of this synthetic platform. nih.gov This showcases the potential to introduce diverse functional groups onto the azetidine nitrogen while concurrently functionalizing the C3 position.

Stereoselective and Asymmetric Synthesis of Chiral this compound

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Consequently, the development of stereoselective and asymmetric methods for the synthesis of chiral this compound and its derivatives is of paramount importance. Such methods can be broadly categorized into enantioselective approaches, which create a specific enantiomer from an achiral precursor, and diastereoselective approaches, which control the relative stereochemistry of multiple chiral centers.

Enantioselective Approaches for Substituted Azetidines

Catalytic asymmetric reactions are the most elegant and efficient methods for producing enantiomerically enriched compounds. Several strategies have been developed for the enantioselective synthesis of 2-substituted azetidines.

One notable approach involves the use of organocatalysis. A multi-step protocol starting with the enantioselective α-chlorination of aldehydes, followed by reductive amination and subsequent intramolecular cyclization, provides access to chiral C2-functionalized azetidines with high enantiomeric excess (ee). nih.gov Applying this methodology using an appropriate aldehyde precursor would yield chiral this compound.

Metal-catalyzed cycloadditions also provide a powerful route to chiral azetidines. An asymmetric [2+2] cycloaddition of ketimines and aryl vinyl selenides, co-catalyzed by B(C6F5)3 and a chiral phosphoric acid, delivers valuable chiral azetidines with excellent stereoselectivities. researcher.life Another significant advancement is the copper-catalyzed asymmetric boryl allylation of azetines. This method allows for the difunctionalization of the azetine ring, creating two new stereogenic centers at the C2 and C3 positions with high enantioselectivity and diastereoselectivity. nih.gov

| Catalytic System | Reaction Type | Key Features |

| Organocatalyst | α-Chlorination / Cyclization | Access to C2-functionalized azetidines; high ee (84-92%). nih.gov |

| B(C6F5)3 / Chiral Phosphoric Acid | [2+2] Cycloaddition | For ketimines and aryl vinyl selenides; >20:1 dr and up to 96:4 er. researcher.life |

| Copper / Bisphosphine | Boryl Allylation of Azetines | Enantioselective difunctionalization of C2 and C3 positions. nih.gov |

| Magnesium Catalyst | [2+2] Cyclization | For DPP-imines and α-branched allenoates. researcher.life |

Diastereoselective Synthesis

When multiple stereocenters are present in the azetidine ring, controlling their relative configuration is crucial. Diastereoselective synthesis aims to produce a single diastereomer out of several possibilities. A two-step synthesis of 2,3-disubstituted 2-arylazetidines has been reported, proceeding through the ring-opening of N-substituted aminomethyloxiranes. acs.org In this method, spectroscopic analysis confirmed that the substituents at the C2 and C3 positions of the azetidine ring were arranged in a trans geometry. acs.org The reaction conditions, particularly the choice of base, were critical for achieving the desired cyclization and diastereoselectivity. acs.org

Another strategy involves the reduction of substituted N-Boc-azetines. The hydrogenation of 3,4-disubstituted N-Boc-azetines in the presence of a palladium catalyst leads to the formation of syn-2,3-disubstituted N-Boc azetidines with high diastereoselectivity. medwinpublishers.com Subsequent deprotection provides access to the corresponding NH-azetidines. These methods provide reliable control over the relative stereochemistry, which is essential for structure-activity relationship studies.

Functionalization of the Azetidine Core

Beyond the synthesis of the core azetidine ring, its subsequent functionalization is critical for creating diverse molecular architectures. Direct functionalization methods, which avoid the need for pre-installed functional groups, are particularly attractive due to their efficiency and step-economy.

Direct Functionalization Methods (e.g., C(sp3)–H arylation, alkylation)

The direct functionalization of C–H bonds is a powerful tool in modern organic synthesis. For 2-arylazetidines, this approach allows for modification at either the benzylic position of the azetidine ring (a C(sp³)–H bond) or the ortho-position of the aryl ring (a C(sp²)–H bond). The regioselectivity of these reactions can be controlled by the nature of the substituent on the azetidine nitrogen. thieme-connect.comrsc.org

It has been demonstrated that N-alkyl-2-arylazetidines undergo regioselective ortho-lithiation of the aryl ring when treated with hexyllithium. The azetidinyl moiety acts as an effective ortho-directing group, allowing for the introduction of various electrophiles at the position adjacent to the azetidine substituent. acs.orgthieme-connect.comrsc.org

In contrast, when the nitrogen is protected with an electron-withdrawing group like tert-butoxycarbonyl (Boc), the regioselectivity switches completely. N-Boc-2-arylazetidines undergo selective lithiation at the α-benzylic C–H bond (the C2 position of the azetidine ring). rsc.org This switch in regioselectivity provides a versatile platform for the divergent functionalization of the 2-arylazetidine scaffold, enabling selective modification of either the aromatic ring or the heterocyclic core based on a simple change of the N-substituent. thieme-connect.comrsc.org

| N-Substituent | Site of Functionalization | Reagent | Outcome |

| Alkyl (e.g., Methyl) | ortho-C–H of aryl ring | Hexyllithium / TMEDA | ortho-Arylation, silylation, etc. thieme-connect.comrsc.org |

| Boc (tert-butoxycarbonyl) | α-Benzylic C(sp³)–H | Hexyllithium / TMEDA | α-Alkylation, arylation, etc. rsc.org |

Transformations via Ring Opening Reactions

The inherent ring strain of the azetidine core makes it a valuable synthetic intermediate, susceptible to a variety of ring-opening transformations. These reactions proceed by cleaving one of the C-N bonds, providing access to a diverse array of functionalized, linear amine structures. The regioselectivity and stereoselectivity of these openings can often be controlled by the choice of reagents and reaction conditions, including the use of Lewis acids, various nucleophiles, or photochemical strategies.

Lewis Acid-Mediated Ring Opening

Lewis acids (LA) are effective promoters for the ring-opening of 2-arylazetidines, particularly N-tosyl activated derivatives. iitk.ac.in The coordination of the Lewis acid to the nitrogen atom of the azetidine ring enhances the electrophilicity of the ring carbons, facilitating nucleophilic attack. This methodology has been developed for highly regioselective SN2-type ring-opening reactions. iitk.ac.in For instance, the reaction of 2-aryl-N-tosylazetidines with alcohols in the presence of a Lewis acid proceeds with high regioselectivity, affording 1,3-amino ethers in excellent yields. iitk.ac.in The reaction pathway is believed to proceed via an SN2 mechanism, which allows for the transfer of chirality from an enantiomerically enriched azetidine to the final product. iitk.ac.in

A cooperative catalytic system involving both a Lewis acid (like LiClO₄) and a Brønsted acid can also be employed to open azetidines with organotrifluoroborate salts as nucleophiles. nsf.gov This dual activation strategy provides a straightforward, high-yielding route to γ,γ-substituted amines under simple, open-flask conditions. nsf.gov The choice of Lewis acid can influence the reaction's efficiency, with catalysts such as Bi(OTf)₃, Yb(OTf)₃, and Cu(OTf)₂ being effective promoters. nsf.gov

| Lewis Acid | Nucleophile | Product Type | Yield | Reference |

| Various | Alcohols | 1,3-Amino Ethers | Excellent | iitk.ac.in |

| LiClO₄ / (n-Bu)₄NHSO₄ | Alkenyl trifluoroborate | γ,γ-Substituted Amine | 85% | nsf.gov |

| Bi(OTf)₃ | Alkenyl trifluoroborate | γ,γ-Substituted Amine | Low | nsf.gov |

| Yb(OTf)₃ | Alkenyl trifluoroborate | γ,γ-Substituted Amine | Low | nsf.gov |

| Cu(OTf)₂ | Alkenyl trifluoroborate | γ,γ-Substituted Amine | Low | nsf.gov |

Nucleophilic Ring Opening with Various Nucleophiles

The azetidine ring can be opened by a wide range of nucleophiles, a reaction often facilitated by activating the ring nitrogen. nih.gov Formation of an azetidinium salt, for example, creates a highly reactive intermediate that readily undergoes nucleophilic attack. nih.gov This approach has been used to synthesize a variety of polysubstituted linear amines in a stereoselective and regioselective manner. nih.gov

The regioselectivity of the nucleophilic attack is dependent on the substitution pattern of the azetidinium ring and the nature of the nucleophile. bohrium.com For N-alkoxycarbonyl azetidiniums, nucleophilic attack generally occurs at the C4 position when an alkyl group is present at C2. bohrium.com Conversely, if an electron-withdrawing group is at the C2 position, the attack is directed there. bohrium.com A variety of nucleophiles have been successfully employed, including halides and amines. nih.govresearchgate.net For example, 2-arylazetidine-2-carboxylic acid ester derivatives can be converted to tetraalkyl ammonium salts, which then undergo site-selective ring-opening with tetrabutylammonium halides to yield tertiary alkyl halides. researchgate.net

| Nucleophile | Azetidine Substrate | Product Type | Key Feature | Reference |

| Amines | Azetidiniums | Polysubstituted linear amines | Stereoselective & Regioselective | nih.gov |

| Halides (X⁻) | 2-Arylazetidinium salts | γ-Halo amines | Site-selective | researchgate.net |

| Carboxylic acid dianions | N-activated aziridines (related) | γ-Amino acids | Direct, one-step synthesis | nih.gov |

| Oxygen & Sulfur Nucleophiles | Azetidines | Functionalized amines | General applicability | beilstein-journals.orguni-mainz.denih.gov |

Photochemically Induced Ring Opening

Photochemistry offers a unique "build and release" strategy for the transformation of simple precursors into complex functionalized molecules via strained intermediates like azetidines. beilstein-journals.orguni-mainz.de In this approach, a photochemical reaction is first used to construct the strained four-membered ring, which is then opened in a subsequent step. beilstein-journals.orgnih.gov For example, α-aminoacetophenones can undergo a Norrish–Yang cyclization upon irradiation with light to form highly strained azetidinol intermediates. beilstein-journals.orguni-mainz.de

These photochemically generated azetidinols are primed for ring-opening due to their inherent strain energy. beilstein-journals.orgnih.gov The ring-opening is not typically induced by another photon but is triggered by the addition of chemical reagents such as electron-deficient ketones or boronic acids. beilstein-journals.orguni-mainz.de This subsequent functionalization step is facilitated by the pre-installed strain energy from the photochemical cyclization, leading to the synthesis of highly functionalized products like dioxolanes and 3-amino-1,2-diols. beilstein-journals.org This strategy combines a photochemical ring closure with a subsequent chemical ring-opening, rather than a direct photochemically induced ring-opening of a stable azetidine. beilstein-journals.orguni-mainz.de

Mechanistic Studies of Ring Opening Pathways

In nucleophilic ring-opening reactions of azetidinium salts, the process is also generally understood to be an SN2 reaction. nih.govbohrium.com The regioselectivity of this attack has been studied and rationalized using Density Functional Theory (DFT) calculations, which help to understand the electronic and steric parameters that govern whether the nucleophile attacks the C2 or C4 position. nih.gov For certain reductive ring-opening reactions, an alternative outer-sphere electron transfer mechanism has been proposed, involving a radical intermediate. rsc.org

Derivatization of this compound

The this compound scaffold can be further functionalized to introduce new chemical properties and create versatile building blocks for various applications, including drug discovery.

Synthesis of Sulfonyl Fluoride Derivatives

Azetidine sulfonyl fluorides (ASFs) are valuable reagents that can be synthesized from azetidine precursors. nih.govacs.org Specifically, an N-Cbz protected azetidine bearing a p-methoxyphenyl (PMP) group has been successfully converted into its corresponding sulfonyl fluoride derivative. nih.gov The synthesis is achieved through a multi-step sequence involving thiol alkylation, followed by oxidation and an elimination/fluorination step. nih.govacs.org

These resulting azetidine sulfonyl fluorides are stable compounds that can serve as versatile reagents. nih.govacs.org They are particularly useful in defluorosulfonylation (deFS) coupling reactions, where they can react with nucleophiles like amines to generate novel 3-aryl-3-substituted azetidines. nih.gov This reactivity provides a platform for creating diverse libraries of complex azetidine-containing molecules. acs.org

Preparation of Heterocyclic and Phosphonate Derivatives

The functionalization of the azetidine scaffold by introducing heterocyclic and phosphonate moieties can significantly modulate its physicochemical and biological properties. While direct derivatization of this compound is a plausible route, many synthetic approaches build these functionalities into the precursors before the formation of the azetidine ring.

Heterocyclic Derivatives: The synthesis of azetidines appended with heterocyclic rings often involves the use of starting materials already containing the desired heterocyclic motif. For instance, multi-component reactions can be employed to construct complex azetidine structures. A notable example is the copper-catalyzed four-component reaction of an aldehyde (such as 4-methoxybenzaldehyde), an amine, a sulfonyl azide, and a terminal alkyne bearing a heterocyclic substituent. This approach allows for the direct incorporation of a wide array of heterocyclic systems onto the azetidine core in a single step.

Another strategy involves the aza-Michael addition of NH-heterocycles to activated azetidine precursors. For example, N-Boc-protected 3-(2-methoxy-2-oxoethylidene)azetidine can react with various nitrogen-containing heterocycles like pyrazoles, imidazoles, and triazoles in the presence of a base such as DBU. This method provides access to 3-heterocyclyl-3-(acetoxymethyl)azetidines, which can be further modified. Although this example illustrates derivatization at the 3-position, similar principles can be applied to synthesize 2-substituted analogs.

Phosphonate Derivatives: The introduction of a phosphonate group can be achieved through several methods. One common approach is the Kabachnik-Fields reaction, which involves the condensation of an amine, an aldehyde (e.g., 4-methoxybenzaldehyde), and a dialkyl phosphite. The resulting α-aminophosphonate can then be a precursor for azetidine ring formation.

Alternatively, phosphonate groups can be introduced by the reaction of a suitable azetidine derivative with a phosphonylating agent. For instance, an azetidine with a nucleophilic nitrogen can be reacted with a dialkyl chlorophosphate. Another method involves the Arbuzov reaction, where a halide-containing azetidine derivative is treated with a trialkyl phosphite. While specific examples for this compound are not extensively detailed in readily available literature, these general methodologies for phosphonate synthesis are widely applicable in organic chemistry.

A study on the synthesis of amino acid-based phosphonamidates demonstrated the reaction of methyl azetidine-3-carboxylate with a phosphonyl chloride derivative, yielding the corresponding phosphonamidate in good yield. This highlights the feasibility of forming P-N bonds with pre-formed azetidine rings.

Specific Synthetic Routes for this compound and its Analogs

Synthesis from Arylglycine Derivatives

The synthesis of 2-arylazetidines from arylglycine derivatives represents a logical, though not extensively documented, approach. Conceptually, a derivative of 4-methoxyphenylglycine could be elaborated into a precursor suitable for intramolecular cyclization. This would typically involve the reduction of the carboxylic acid to a hydroxymethyl group and the conversion of the amino group into a suitable N-substituted derivative. The resulting amino alcohol could then be cyclized.

A general strategy for azetidine synthesis from amino acids involves the conversion of the amino acid into a β-amino alcohol. The hydroxyl group is then activated, for example, by conversion to a mesylate or tosylate, followed by base-induced intramolecular nucleophilic substitution by the amino group to form the azetidine ring. For this compound, this would start from a 4-methoxyphenylglycine derivative. The key challenge lies in controlling the stereochemistry during the reduction and cyclization steps.

Intramolecular Regioselective Aminolysis of Epoxy Amines

A modern and efficient method for the synthesis of substituted azetidines is the Lewis acid-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. frontiersin.org This reaction provides a powerful tool for constructing the azetidine ring with high regioselectivity. The choice of Lewis acid is crucial for the success of this transformation, with lanthanide triflates, such as Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), showing excellent catalytic activity. frontiersin.org

The reaction proceeds via the activation of the epoxide by the Lewis acid, followed by an intramolecular nucleophilic attack of the amine on the less substituted carbon of the epoxide (C3), leading to the formation of the azetidine ring. This method has been shown to be tolerant of various functional groups on the amine substituent. frontiersin.org

For the synthesis of a this compound analog, a cis-epoxy amine precursor bearing a 4-methoxyphenyl group would be required. A study demonstrated the successful cyclization of a phenyl-substituted epoxy amine to the corresponding 2-phenylazetidine derivative in high yield, indicating the applicability of this method to aryl-substituted systems. frontiersin.org The reaction conditions typically involve refluxing the epoxy amine with a catalytic amount of La(OTf)₃ in a solvent like 1,2-dichloroethane (DCE).

| Entry | Substrate | Product | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | Phenyl-substituted cis-epoxy amine | 2-Phenylazetidine derivative | La(OTf)₃ (10) | DCE | 2.5 | 85 |

| 2 | 4-Fluorophenyl-substituted cis-epoxy amine | 2-(4-Fluorophenyl)azetidine derivative | La(OTf)₃ (10) | DCE | 3 | 75 |

This table presents representative data for analogous aryl-substituted systems, illustrating the general efficacy of the method.

Reduction of Azetidin-2-ones (β-Lactams)

The reduction of azetidin-2-ones, also known as β-lactams, is a well-established and versatile method for the synthesis of azetidines. nih.gov This approach is particularly attractive due to the vast body of literature on the synthesis of β-lactams, including those with a 4-methoxyphenyl substituent at the C4 position. The reduction of the amide carbonyl group to a methylene group furnishes the corresponding azetidine.

Various reducing agents can be employed for this transformation, with borane derivatives and aluminum hydrides being the most common. For instance, borane-tetrahydrofuran complex (BMS) or diisobutylaluminium hydride (DIBAL-H) are effective reagents for this reduction. The choice of reducing agent can influence the reaction conditions and the tolerance of other functional groups in the molecule.

A critical aspect of this synthetic route is the potential for the removal of N-protecting groups. For example, N-(p-methoxyphenyl) protected β-lactams can be deprotected oxidatively using ceric ammonium nitrate (CAN) after the reduction of the lactam carbonyl. This two-step sequence allows for the synthesis of N-unsubstituted azetidines.

The synthesis of the precursor, 4-(4-methoxyphenyl)azetidin-2-one, can be achieved through various methods, most notably the Staudinger [2+2] cycloaddition of a ketene with an imine derived from 4-methoxybenzaldehyde.

| Precursor | Reducing Agent | Product | Yield (%) |

| N-Substituted 4-(4-methoxyphenyl)azetidin-2-one | Borane-THF | N-Substituted this compound | High |

| N-Substituted 4-(4-methoxyphenyl)azetidin-2-one | AlH₂Cl | N-Substituted this compound | High |

The yields for the reduction of β-lactams to azetidines are generally reported to be high in the literature for various substrates. nih.gov

Structure Activity Relationship Sar Studies of 2 4 Methoxyphenyl Azetidine Derivatives

Positional and Substituent Effects on Biological Activity

The biological activity of 2-(4-Methoxyphenyl)azetidine derivatives is intricately linked to the nature and position of various substituents. Researchers have systematically altered the core structure to map out the pharmacophoric requirements for optimal therapeutic effect.

Impact of Substitution on the Azetidine (B1206935) Ring

Modifications to the azetidine ring itself have been shown to be a critical determinant of biological activity. The introduction of substituents at different positions on this strained four-membered ring can significantly influence the compound's interaction with its biological target.

For instance, in a series of 1,4-diarylazetidin-2-ones, which share a similar four-membered ring core, the presence and nature of a substituent at the C-3 position have demonstrated a profound impact on antiproliferative activity. Studies have revealed that the introduction of a hydroxyl group at this position can lead to a marked increase in potency against cancer cell lines. This highlights the sensitivity of the biological activity to even small changes on the azetidine core.

Influence of the 4-Methoxyphenyl (B3050149) Moiety

The 4-methoxyphenyl group at the 2-position of the azetidine ring is a key feature for the biological activity of these compounds, particularly their anticancer effects. This moiety is frequently found in potent biologically active molecules and its presence in this scaffold is not coincidental.

SAR studies on various heterocyclic compounds have consistently highlighted the favorable contribution of the 4-methoxyphenyl group to their cytotoxic and antiproliferative activities. For example, in a series of 3-(4-methoxyphenyl)azetidine (B1594139) analogues, this moiety was a constant feature in compounds that exhibited significant anticancer activity. 117.244.107 Its electron-donating nature and ability to participate in hydrophobic and π-stacking interactions are thought to be important for binding to biological targets.

Furthermore, the methoxy (B1213986) group at the para position appears to be optimal for activity. While direct comparative studies with other substituents on the phenyl ring at the 2-position of the azetidine are limited in the public domain, the consistent use of the 4-methoxyphenyl group in potent derivatives underscores its significance.

Exploration of Peripheral Substituents

The introduction of additional substituents on the 4-methoxyphenyl ring has proven to be a fruitful strategy for enhancing the anticancer activity of this compound derivatives. A notable study on a series of 3-(4-methoxyphenyl)azetidine analogues revealed that the addition of various heterocyclic and substituted phenyl groups at the 3-position of the 4-methoxyphenyl ring led to compounds with potent and selective anticancer activity. 117.244.107

Specifically, the introduction of a 2-aminopyridin-4-yl group resulted in a compound with an exceptionally low EC50 value of 0.03 µM against the U251 cancer cell line, demonstrating potency greater than the standard drug Doxorubicin. 117.244.107 Another derivative, featuring a 2-methoxypyridin-4-yl substituent, also showed considerable potency against several cancer cell lines. 117.244.107 These findings underscore the significant impact of peripheral substituents in modulating the biological activity of the core scaffold.

The following interactive data table summarizes the in vitro anticancer activity of selected 3-(4-methoxyphenyl)azetidine derivatives with various peripheral substitutions against the U251 cancer cell line.

| Compound | Peripheral Substituent on 4-Methoxyphenyl Ring | EC50 (µM) against U251 Cell Line |

|---|---|---|

| 4A-17 | 2-aminopyridin-4-yl | 0.03 |

| 4A-19 | 2-methoxypyridin-4-yl | 0.46 |

| Doxorubicin (Standard) | - | 0.07 |

Conformational Analysis and its Implications for SAR

The three-dimensional arrangement of a molecule, or its conformation, is a critical factor in its ability to interact with a biological target. The strained nature of the four-membered azetidine ring imparts a degree of rigidity to the this compound scaffold, yet conformational flexibility still plays a vital role in its biological activity.

The coordinating ability of the nitrogen atom within the azetidine ring, along with the preferential conformations of 2-arylazetidine derivatives, has been recognized as a key factor in their chemical reactivity and, by extension, their biological interactions. nih.gov The spatial relationship between the azetidine ring and the 4-methoxyphenyl moiety, as well as any peripheral substituents, will dictate how the molecule presents itself to its target protein.

While specific conformational analysis studies on this compound are not extensively reported in publicly available literature, the principles of conformational analysis are fundamental to understanding its SAR. Computational modeling and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) can be employed to determine the preferred solution-state conformations of these derivatives. By correlating these conformational preferences with biological activity data, a more complete picture of the SAR can be developed, guiding the design of more potent and selective therapeutic agents. The understanding of the bioactive conformation is a key step in the rational design of new and improved derivatives. nih.gov

Computational and Theoretical Investigations of 2 4 Methoxyphenyl Azetidine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 2-(4-Methoxyphenyl)azetidine, DFT studies would provide significant insights into its structural, electronic, and thermodynamic properties.

Geometry Optimization and Structural Parameters

Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule, its most stable conformation. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. Key parameters of interest would include the puckering of the four-membered azetidine (B1206935) ring and the orientation of the 4-methoxyphenyl (B3050149) group relative to the azetidine ring. These optimized structural parameters are crucial for understanding the molecule's steric and electronic properties and serve as the foundation for all other computational analyses.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is pivotal in predicting a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

HOMO: Represents the ability of a molecule to donate an electron. For this compound, the HOMO is likely to be localized on the electron-rich 4-methoxyphenyl ring.

LUMO: Represents the ability of a molecule to accept an electron. The LUMO's location would indicate potential sites for nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of a molecule's stability. A large energy gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates a more reactive molecule.

| Parameter | Description | Expected Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting capability. |

| ΔE (LUMO-HOMO) | Energy gap | Reflects chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It helps in identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map of this compound, the oxygen atom of the methoxy (B1213986) group and the nitrogen atom of the azetidine ring would likely be depicted as electron-rich regions (typically colored red or yellow), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms would be represented as electron-poor regions (typically colored blue).

Reactivity Descriptors (e.g., Electrophilicity, Chemical Hardness)

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity.

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. A harder molecule is less reactive.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is a measure of the energy stabilization when a molecule acquires an additional electronic charge from the environment.

| Descriptor | Formula | Significance |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation of electron cloud. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Escaping tendency of electrons. |

| Electrophilicity Index (ω) | μ2 / 2η | Propensity to accept electrons. |

Thermodynamic Properties

DFT calculations can also predict various thermodynamic properties of this compound, such as its zero-point vibrational energy, enthalpy, entropy, and Gibbs free energy. These properties are essential for understanding the molecule's stability and its behavior in chemical reactions under different temperature and pressure conditions.

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the interaction between a ligand (like this compound) and a target protein.

Molecular docking studies for this compound would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be optimized, and a target protein (e.g., an enzyme or receptor implicated in a disease) would be selected from a protein data bank.

Docking Simulation: A docking algorithm would be used to predict the binding poses of the azetidine derivative within the active site of the target protein.

Analysis of Interactions: The results would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. The binding affinity, often expressed as a docking score or binding energy, would also be calculated to estimate the strength of the interaction.

Following docking, molecular dynamics (MD) simulations could be performed to study the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic view of the binding interactions.

Ligand-Receptor Interactions and Binding Affinity

While specific ligand-receptor interaction studies for this compound are not extensively documented in publicly available literature, computational methods such as molecular docking are widely used to predict the binding modes and affinities of related azetidine-containing molecules. These studies provide insights into the potential interactions of the this compound scaffold with biological targets.

Molecular docking simulations predict how a ligand fits into the binding site of a protein and estimate the binding affinity based on scoring functions. For azetidine derivatives, these studies have been crucial in identifying them as potential inhibitors for various enzymes and receptors. For instance, a molecular docking study on azetidin-2-one (B1220530) derivatives identified them as potential inhibitors of β-tubulin, with analyses showing minimal binding energy and good affinity towards the active pocket. medwinpublishers.com Similarly, other research has used docking to investigate azetidin-2-ones as potential inhibitors for the Enoyl-acyl carrier protein (enoyl-ACP) reductase enzyme, a target for antitubercular drugs. rjptonline.org

In a study of more complex azetidine-containing compounds, molecular docking confirmed the potential of a derivative, 3-(4-methoxy-3-(pyridin-4-yl)phenyl)-N-(4-methoxyphenyl)azetidine-1-carbothioamide, to act as a VEGFR-2 inhibitor. researchgate.net Another class of azetidines has been developed as potent antagonists for the free fatty acid receptor 2 (FFA2), a G-protein coupled receptor involved in inflammatory responses. researchgate.net These examples highlight that the azetidine ring, functionalized with aryl groups like 4-methoxyphenyl, serves as a valuable scaffold capable of forming specific interactions, such as hydrogen bonds and hydrophobic contacts, within protein binding sites. The 4-methoxyphenyl group, in particular, can engage in pi-stacking or hydrophobic interactions, while the azetidine nitrogen can act as a hydrogen bond acceptor.

The predicted binding affinity from such computational studies is often expressed as a binding energy score (e.g., in kcal/mol). Lower binding energy values typically indicate a more favorable binding interaction.

Table 1: Representative Data from Docking Studies of Azetidine-Containing Compounds (Illustrative) Note: This table is illustrative of typical data obtained from docking studies on related compounds, not specific to this compound.

| Compound Class | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| Azetidin-2-one derivatives | β-tubulin | -7.5 to -9.0 | CYS241, LEU248, ALA316 |

| Azetidine Carbothioamides | VEGFR-2 | -8.0 to -9.5 | CYS919, ASP1046, LYS868 |

| Azetidine FFA2 Antagonists | FFA2 Receptor | -7.0 to -8.5 | ARG180, SER102, TYR255 |

Protein-Ligand Complex Stability

The stability of a protein-ligand complex is a critical factor in determining the efficacy and duration of action of a potential drug molecule. Computational methods, particularly molecular dynamics (MD) simulations, are essential tools for assessing this stability over time. An initial favorable docking score does not guarantee that the ligand will remain stably bound within the receptor's active site. MD simulations provide a dynamic view of the complex, allowing for the evaluation of its structural integrity and the persistence of key interactions.

A common metric used to assess stability is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable complex is typically characterized by a low and converging RMSD value, indicating that the ligand maintains a consistent binding pose without significant fluctuations. researchgate.net Large deviations in the ligand's RMSD may suggest an unstable interaction and potential dissociation from the binding pocket.

Another advanced computational technique is the thermal titration molecular dynamics (TTMD) method. nih.gov This protocol involves running a series of MD simulations at progressively increasing temperatures to qualitatively estimate the stability of the protein-ligand complex. The persistence of the native binding mode, tracked through protein-ligand interaction fingerprints, at higher temperatures can effectively distinguish between high-affinity (more stable) and low-affinity (less stable) compounds. nih.gov For a hypothetical complex involving this compound, such simulations would reveal the resilience of its binding interactions to thermal stress, providing a more robust assessment of its potential as a therapeutic agent.

Quantum Chemical Explanations for Reaction Mechanisms

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms for the synthesis of 2-arylazetidines. These computational studies provide a detailed understanding of the electronic and structural changes that occur during a chemical reaction, which is often difficult to observe experimentally.

One key application has been in explaining the principles behind intramolecular cyclization reactions to form the strained four-membered azetidine ring. For instance, in the synthesis of 2-arylazetidines from oxiranylmethyl-substituted benzylamines, DFT calculations have been used to investigate why the kinetically controlled reaction favors the formation of the four-membered azetidine over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. acs.orgresearchgate.net The calculations show that the reaction proceeds via a superbase-induced intramolecular substitution (SNi-type) mechanism. The results from these quantum chemical investigations are consistent with experimental findings, confirming the proposed reaction pathways and the crucial role of kinetic control in determining the product outcome. semanticscholar.org

Analysis of Transition States and Reaction Pathways

The formation of this compound and related compounds involves surmounting an energy barrier, the peak of which is known as the transition state (TS). DFT calculations are highly effective at locating and characterizing the geometry and energy of these transient structures.

In the base-induced ring-closure reaction of a model benzylaminomethyloxirane, four possible reaction pathways leading to four different products were computationally investigated: the formation of trans-azetidine, cis-azetidine, trans-pyrrolidine, and cis-pyrrolidine. researchgate.net The calculations revealed the relative Gibbs free energy of activation (ΔG‡) for each pathway.

The results demonstrated that the two transition states leading to the azetidine products have significantly lower activation energies than those leading to the five-membered pyrrolidine rings. semanticscholar.org Specifically, the transition state for the formation of the trans-azetidine was found to be the most favorable, with the lowest activation energy. researchgate.net The energy difference between the lowest energy TS (leading to trans-azetidine) and the next lowest (leading to cis-azetidine) was calculated to be approximately 10 kJ mol⁻¹, which is sufficient to ensure high diastereoselectivity, especially at the low temperatures used in the experiments. semanticscholar.org

Table 2: Calculated Activation Energies for Competing Ring-Closure Pathways Data adapted from DFT calculations at the M06-2X/6-31G(d,p) level of theory for a model 2-arylazetidine synthesis. researchgate.net

| Reaction Pathway | Product | Relative Enthalpy of Activation (ΔH‡, kJ mol⁻¹) | Relative Gibbs Free Energy of Activation (ΔG‡, kJ mol⁻¹) |

|---|---|---|---|

| TS-1 (4-exo-tet) | trans-Azetidine | 0.0 | 0.0 |

| TS-2 (4-exo-tet) | cis-Azetidine | 11.3 | 9.4 |

| TS-3 (5-endo-tet) | trans-Pyrrolidine | 70.8 | 79.4 |

| TS-4 (5-endo-tet) | cis-Pyrrolidine | 77.1 | 80.8 |

Regioselectivity and Stereoselectivity Predictions

Quantum chemical calculations provide a powerful explanation for the observed regioselectivity (formation of a four-membered ring vs. a five-membered ring) and stereoselectivity (trans vs. cis geometry) in the synthesis of 2-arylazetidines. semanticscholar.org

The high regioselectivity for the 4-exo-tet cyclization (forming the azetidine) over the 5-endo-tet cyclization (forming the pyrrolidine) is a modern validation of Baldwin's rules. Computational analysis of the transition state geometries reveals why the formation of the four-membered ring is kinetically favored. In an ideal SN2 reaction, the attacking nucleophile, the central carbon atom, and the leaving group should align at an angle of approximately 180°. The TS geometry for the 4-exo-tet cyclization allows for an attack angle (N···C2−O) that is much closer to this ideal linear arrangement (e.g., ~151°) compared to the more constrained angle in the 5-endo-tet pathway (e.g., ~133°). researchgate.net This superior orbital overlap between the nucleophilic highest occupied molecular orbital (HOMO) and the electrophilic lowest unoccupied molecular orbital (LUMO) in the azetidine-forming transition state results in a lower activation barrier. researchgate.net

The stereoselectivity, which overwhelmingly favors the trans product, is also explained by the relative energies of the transition states. As shown in the table above, the Gibbs free energy of activation for the transition state leading to the trans-azetidine is lower than that for the cis-azetidine. researchgate.net This energy difference dictates that the reaction proceeds preferentially through the lower-energy pathway, resulting in the formation of the more stable trans product as the major isomer under kinetic control. These computational predictions align perfectly with experimental observations where the trans diastereomer is formed with high selectivity. semanticscholar.org

Pharmacological and Biological Research on 2 4 Methoxyphenyl Azetidine Derivatives

Therapeutic Applications and Potential

Derivatives of 2-(4-methoxyphenyl)azetidine have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities. Researchers have synthesized and evaluated numerous analogues, revealing their potential in treating various diseases, particularly cancer and microbial infections. The structural versatility of the azetidine (B1206935) ring, combined with the electronic properties of the methoxyphenyl group, allows for modifications that can enhance potency and selectivity for various biological targets.

The quest for novel and more effective anticancer agents has led to the investigation of this compound derivatives. These compounds have shown promising results in preclinical studies, targeting fundamental cellular processes involved in cancer progression.

Topoisomerase IIα is a crucial enzyme in DNA replication and cell division, making it a prime target for anticancer drugs. plos.org This enzyme helps to manage DNA topology by creating transient double-strand breaks, allowing DNA strands to pass through each other and then resealing the breaks. plos.org Inhibition of this process can lead to the accumulation of DNA damage and ultimately trigger apoptosis in cancer cells.

Several studies have identified this compound derivatives as potent inhibitors of human topoisomerase IIα. 117.244.107researchgate.net For instance, molecular docking studies have revealed that compounds such as 6-(3-(3-(2-aminopyridin-4-yl)-4-methoxyphenyl)azetidin-1-yl)picolinonitrile and 6-(3-(4-methoxy-3-(2-methoxypyridin-4-yl)phenyl)azetidin-1-yl)picolinonitrile are potential inhibitors of this enzyme. 117.244.107researchgate.net Their mechanism of action is believed to involve stabilizing the enzyme-DNA cleavage complex, which prevents the re-ligation of the DNA strands and leads to cell death. plos.org The selective inhibition of the α-isoform is particularly significant, as it is associated with the cytotoxic effects on tumor cells, whereas inhibition of the β-isoform has been linked to adverse drug reactions. plos.org

The anticancer potential of this compound derivatives has been evaluated against a panel of human cancer cell lines, with notable activity observed against glioblastoma (U251), breast (MCF-7), and hepatic (HepG2) cancer cells. 117.244.107researchgate.netmdpi.com

One derivative, 6-(3-(3-(2-aminopyridin-4-yl)-4-methoxyphenyl)azetidin-1-yl)picolinonitrile, demonstrated remarkable potency against the U251 cancer cell line with an EC50 value of 0.03 μM, which was more potent than the standard anticancer drug Doxorubicin (EC50 0.07 μM). 117.244.107 Another compound, 6-(3-(4-methoxy-3-(2-methoxypyridin-4-yl)phenyl)azetidin-1-yl)picolinonitrile, showed considerable activity against HepG2 and U251 cell lines, with EC50 values of 0.46 μM and 0.53 μM, respectively. 117.244.107

In the context of breast cancer, a series of 1-(3,5-dimethoxyphenyl)azetidin-2-ones, which are structurally related to this compound, have shown sub-micromolar activity in MCF-7 cells. mdpi.com Specifically, compounds with a 4-methoxyphenyl (B3050149) group at the 4-position of the azetidinone ring exhibited potent antiproliferative activity, with IC50 values in the nanomolar range. mdpi.com For example, the 3-hydroxy analogue in this series recorded an IC50 of 1.5 nM in MCF-7 cells. mdpi.com

The following table summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | EC50/IC50 (μM) | Reference Drug | Reference Drug EC50/IC50 (μM) |

| 6-(3-(3-(2-aminopyridin-4-yl)-4-methoxyphenyl)azetidin-1-yl)picolinonitrile | U251 (Glioblastoma) | 0.03 | Doxorubicin | 0.07 |

| 6-(3-(4-methoxy-3-(2-methoxypyridin-4-yl)phenyl)azetidin-1-yl)picolinonitrile | HepG2 (Hepatic) | 0.46 | Doxorubicin | - |

| 6-(3-(4-methoxy-3-(2-methoxypyridin-4-yl)phenyl)azetidin-1-yl)picolinonitrile | U251 (Glioblastoma) | 0.53 | Doxorubicin | - |

| 3-(4-Methoxy-3-(2-methoxypyridin-4-yl)phenyl)-N-(4-methoxyphenyl)azetidine-1-carbothioamide | U251 (Glioblastoma) | 0.6 | Doxorubicin | - |

| 1-(3,5-Dimethoxyphenyl)-3-hydroxy-4-(4-methoxyphenyl)azetidin-2-one | MCF-7 (Breast) | 0.0015 | - | - |

| 1-(3,5-Dimethoxyphenyl)-4-(4-methoxyphenyl)azetidin-2-one | MCF-7 (Breast) | 0.055 | - | - |

In addition to their anticancer properties, derivatives of this compound have been investigated for their ability to combat microbial infections. The rise of antibiotic-resistant strains of bacteria and fungi has created an urgent need for new antimicrobial agents, and these compounds have shown promise in this area.

Several studies have reported the synthesis of azetidine derivatives with significant antibacterial activity against both Gram-positive and Gram-negative bacteria. wisdomlib.orgijpronline.com For example, newly synthesized azetidine analogues have demonstrated potent activity against Staphylococcus aureus and Bacillus subtilis. wisdomlib.orgijpronline.com In some cases, the efficacy of these compounds has been shown to be comparable to standard antibiotics. ijpronline.com

The mechanism of action for the antibacterial effects of these derivatives is thought to be related to their ability to interfere with essential cellular processes in bacteria. The specific structural features of the synthesized compounds, including the nature and position of substituents on the aromatic rings, play a crucial role in their antibacterial potency. wisdomlib.org For instance, research has indicated that derivatives synthesized from 2-chlorobenzaldehyde (B119727) were more potent than those derived from benzaldehyde, highlighting the influence of specific functional groups on antimicrobial efficacy. wisdomlib.org

The antifungal potential of this compound derivatives has also been a subject of investigation. These compounds have been tested against various fungal pathogens, including species of Aspergillus and Candida albicans, which are known to cause opportunistic infections in immunocompromised individuals. wisdomlib.orgijpronline.comfrontiersin.org

Synthesized azetidine analogues have shown significant antifungal activity, with some compounds demonstrating high efficacy against the tested fungal strains. wisdomlib.orgijpronline.com The disc diffusion method has been commonly used to evaluate the antifungal properties of these compounds, with the results indicating their potential to inhibit fungal growth. ijpronline.com As with their antibacterial activity, the structural characteristics of the azetidine derivatives are key determinants of their antifungal potency.

The following table provides an overview of the antimicrobial activity of certain azetidine derivatives.

| Compound/Derivative | Microbial Strain | Activity |

| Azetidine analogue D2 | Staphylococcus aureus | Significant antibacterial activity |

| Azetidine analogue D2 | Bacillus subtilis | Significant antibacterial activity |

| Azetidine analogue D2 | Candida albicans | Significant antifungal activity |

| Azetidine analogue D2 | Aspergillus niger | Significant antifungal activity |

| Azetidine analogue D1 | Staphylococcus aureus | Potent antibacterial activity |

| Azetidine analogue D1 | Bacillus subtilis | Potent antibacterial activity |

| Azetidine analogue D1 | Candida albicans | High antifungal activity |

| Azetidine analogue D1 | Aspergillus niger | High antifungal activity |

Antimicrobial Activity

Antitubercular Activity

Derivatives of the azetidine core structure have demonstrated notable potential in the fight against tuberculosis, one of the world's most persistent infectious diseases. Research into azetidin-2-one (B1220530) analogues has identified compounds with significant in vitro activity against Mycobacterium tuberculosis.

Certain azetidin-2-one analogues have exhibited moderate to good antitubercular activity. nih.gov In particular, two compounds, designated 4f and 4g, showed potent activity against the Mtb H37Rv strain with Minimum Inhibitory Concentration (MIC) values of 1.56 and 0.78 µg/mL, respectively. nih.gov Further studies on a series of azetidine derivatives, termed BGAz, have revealed their potent bactericidal activity against both drug-sensitive and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis, with MIC99 values often below 10 μM. nih.gov These compounds are believed to exert their effect by interfering with the biosynthesis of the mycobacterial cell envelope. nih.gov

Table 1: Antitubercular Activity of Selected Azetidine Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4f | Mycobacterium tuberculosis H37Rv | 1.56 | nih.gov |

| 4g | Mycobacterium tuberculosis H37Rv | 0.78 | nih.gov |

| BGAz-002 | Mycobacterium tuberculosis H37Ra | 4.5-9.2 µM | nih.gov |

| BGAz-003 | Mycobacterium tuberculosis H37Ra | 4.5-9.2 µM | nih.gov |

| BGAz-004 | Mycobacterium tuberculosis H37Ra | 4.5-9.2 µM | nih.gov |

| BGAz-005 | Mycobacterium tuberculosis H37Ra | 4.5-9.2 µM | nih.gov |

Central Nervous System (CNS) Activity

The azetidine scaffold has been incorporated into a number of compounds targeting the central nervous system.

The dopamine (B1211576) D2 and D4 receptors are key targets for antipsychotic medications. nih.gov The affinity of a compound for these receptors is a critical determinant of its therapeutic efficacy and side-effect profile. nih.gov For some conditions, a higher affinity for the D4 receptor compared to the D2 receptor is considered beneficial. nih.gov While specific dopamine D2 and D4 receptor antagonist binding affinities for this compound derivatives were not detailed in the reviewed literature, related research on azetidine analogs has shown potent inhibition of dopamine uptake. For instance, a cis-4-methoxy analog of azetidine demonstrated a Ki of 24 nM for the inhibition of dopamine uptake into synaptic vesicles. This indicates that the azetidine scaffold can interact with components of the dopaminergic system, though further research is needed to fully characterize the direct antagonist activity of this compound derivatives at D2 and D4 receptors.

The reuptake of the neurotransmitter gamma-aminobutyric acid (GABA) is a key mechanism for regulating neuronal excitability. Inhibitors of GABA transporters can prolong the inhibitory action of GABA and are used in the treatment of conditions like epilepsy. While structurally related compounds such as substituted proline and pyrrolidine (B122466) derivatives have been investigated as GABA uptake inhibitors, no specific research findings on the GABA uptake inhibition activity of this compound derivatives were identified in the reviewed scientific literature. nih.govebi.ac.uk

Other Pharmacological Activities

Malaria remains a significant global health threat, and the development of new antimalarial agents is a priority. Azetidine derivatives have emerged as a promising class of compounds in this area. Specifically, azetidine-2-carbonitriles have been shown to be potent inhibitors of the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme essential for pyrimidine (B1678525) biosynthesis in the parasite. nih.gov

One such derivative, BRD7539, exhibited potent activity against the multidrug-resistant Dd2 strain of P. falciparum with a half-maximal effective concentration (EC50) of 0.010 μM in the asexual blood stage. nih.govacs.org An optimized compound from this series, BRD9185, showed an EC50 of 0.016 μM against multidrug-resistant blood-stage parasites. nih.govacs.org Another bicyclic azetidine derivative, BRD3914, which targets the Plasmodium falciparum phenylalanyl-tRNA synthetase, was found to be potent in vitro against the Dd2 strain with an EC50 of 15 nM. acs.org

Table 2: Antimalarial Activity of Selected Azetidine Derivatives

| Compound | Target Organism/Strain | EC50 | Reference |

|---|---|---|---|

| BRD7539 | P. falciparum (Dd2 strain) | 0.010 µM | nih.govacs.org |

| BRD9185 | Multidrug-resistant P. falciparum | 0.016 µM | nih.govacs.org |

| BRD3914 | P. falciparum (Dd2 strain) | 15 nM | acs.org |

Obesity is a complex metabolic disorder with a growing global prevalence. The search for effective and safe antiobesity drugs is an active area of research. While the broader class of azetidine-containing compounds has been noted for its diverse pharmacological activities, including potential applications in obesity, specific research studies and data on the antiobesity activity of this compound derivatives were not found in the reviewed literature.

Antiviral Activity

Research into the antiviral potential of this compound derivatives is an emerging field. While the broader class of azetidine-containing compounds has shown promise in antiviral research, specific studies focusing on derivatives of this compound are limited in the currently available scientific literature.

General studies on other azetidine derivatives have indicated a potential for antiviral effects. For instance, certain novel N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones have been synthesized and evaluated for their activity against a range of DNA and RNA viruses. One particular derivative, trans-11f, which features a 3-methyl-4-fluorophenyl group at the C3 position of the azetidinone ring, demonstrated moderate inhibitory activity against human coronavirus 229E, with a reported EC50 value of 45 µM.

Furthermore, a patent report has described a series of azetidine compounds with demonstrated utility in the treatment of Herpes Simplex Virus (HSV) infections. An exemplified compound from this series exhibited antiviral activity against both HSV-1 and HSV-2 in African green monkey kidney Vero cells, with an EC50 value of less than 100 nM.

While these findings suggest that the azetidine scaffold is a viable starting point for the development of new antiviral agents, further targeted research is necessary to specifically elucidate the antiviral activity of this compound derivatives.

Antioxidant Activity

The antioxidant potential of azetidine derivatives, including those related to this compound, has been a subject of scientific investigation. The antioxidant capacity of these compounds is often evaluated by their ability to scavenge free radicals, which are implicated in the pathophysiology of numerous diseases.

One study focused on the synthesis and characterization of an azetidine-2-one derivative and its subsequent screening for antioxidant activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. The results from this study indicated a definite scavenging activity of the synthesized compound against the DPPH free radical.

| Compound | Assay | Concentration (µg) | Maximum Scavenging Effect (%) |

|---|---|---|---|

| Azetidine-2-one derivative | DPPH free radical scavenging | 25 | 85 |

In another study, a novel azetidine derivative, KHG26792, was assessed for its antioxidative properties in the context of β-amyloid-induced microglial activation. The findings revealed that KHG26792 was able to downregulate the levels of protein oxidation, lipid peroxidation, and reactive oxygen species (ROS) that were enhanced by β-amyloid treatment. These results suggest that certain azetidine derivatives possess the ability to mitigate oxidative stress.

Anti-inflammatory Activity

Derivatives of this compound have been investigated for their anti-inflammatory properties. The azetidine-2-one ring is a well-known pharmacophore that is present in a variety of biologically active compounds, including those with anti-inflammatory effects.

A study involving the synthesis of novel quinoline (B57606) derivatives bearing azetidinone scaffolds identified a compound with the 3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one structure as having significant anti-inflammatory activity. This activity was evaluated using the carrageenan-induced rat paw edema model, a standard in vivo assay for screening anti-inflammatory agents.

| Compound | Assay | Result |

|---|---|---|

| 3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity |

In a separate line of research, the novel azetidine derivative KHG26792 was evaluated for its anti-inflammatory effects in β-amyloid-treated primary microglial cells. The study found that KHG26792 attenuated the production of key inflammatory mediators, including interleukin-6 (IL-6), interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and nitric oxide.

Additionally, the presence of the p-methoxyphenyl group is noteworthy. A synthetic chalcone (B49325), E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone, has been shown to exert significant anti-inflammatory effects in a dose-dependent manner. This compound was found to reduce the upregulation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are key enzymes in the inflammatory process.

Analgesic Activity

The analgesic potential of compounds containing the azetidine moiety has been explored, with some derivatives of this compound showing promising results. The structural features of these compounds make them candidates for interaction with biological targets involved in pain pathways.

A study on a series of novel quinoline derivatives bearing azetidinone scaffolds investigated their analgesic activity using the Eddy's hot plate method. Among the synthesized compounds, 3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one was found to exhibit significant analgesic activity when compared to the control group.

| Compound | Assay | Result |

|---|---|---|

| 3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one | Eddy's hot plate method | Significant analgesic activity |

The broader class of azetidines has been recognized for its diverse pharmacological activities, which include analgesic effects. The rigid structure of the azetidine ring can be advantageous in the design of compounds that can fit into the active sites of receptors or enzymes involved in pain signaling.

Mechanism of Action Studies

Enzyme Inhibition (e.g., Topoisomerase IIα, COX-2, MurB)

Topoisomerase IIα

A significant finding in the pharmacological research of this compound derivatives is the discovery of a new class of 3-(4-methoxyphenyl)azetidine (B1594139) compounds that act as inhibitors of human topoisomerase IIα. Topoisomerase IIα is a crucial enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation, making it an important target for anticancer drugs.

In this research, two lead molecules were identified:

6-(3-(3-(2-aminopyridin-4-yl)-4-methoxyphenyl)azetidin-1-yl)picolinonitrile (4A-17)

6-(3-(4-methoxy-3-(2-methoxypyridin-4-yl)phenyl)azetidin-1-yl)picolinonitrile (4A-19)

These compounds represent a novel scaffold for the development of topoisomerase II inhibitors. Further research has focused on the synthesis of 4-(5-(azetidin-3-yl)-2-methoxyphenyl)pyridine derivatives as a scaffold of interest for preparing thiourea (B124793) derivatives with the aim of enhancing their biological activity.

COX-2

The potential for this compound derivatives to act as inhibitors of cyclooxygenase-2 (COX-2) has been considered in the context of their anti-inflammatory activity. COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation.

While direct studies on the COX-2 inhibitory activity of this compound derivatives are not widely reported, research on structurally related compounds provides some insights. For instance, the synthetic chalcone E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone, which shares the p-methoxyphenyl moiety, has been shown to reduce the upregulation of COX-2. This suggests that the p-methoxyphenyl group may play a role in the interaction with the COX-2 enzyme. However, further investigation is required to establish a direct inhibitory mechanism for this compound derivatives on COX-2.

MurB

The bacterial enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB) is a key enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. As such, MurB is an attractive target for the development of new antibacterial agents.

Research into MurB inhibitors has explored various chemical scaffolds. Notably, 4-thiazolidinones have been synthesized and evaluated for their ability to inhibit MurB. These compounds are thought to act as diphosphate (B83284) mimics. Additionally, 1,2,4-triazole-based 4-thiazolidinones have been developed as MurB inhibitors. One such compound, 2-(4-Chlorophenyl)-3-(5-(4-methoxyphenyl)-2H-1,2,4-triazol-3-yl)thiazolidin-4-one, which contains a 4-methoxyphenyl group, has been identified. However, there is a lack of direct evidence in the current literature for the inhibition of MurB by this compound derivatives.

Receptor Binding and Modulation

Derivatives of this compound have been investigated for their ability to interact with various biological receptors, demonstrating a range of binding affinities and modulatory effects. Research has particularly focused on their potential as inhibitors of the Vesicular Monoamine Transporter 2 (VMAT2) and as antagonists for the Free Fatty Acid Receptor 2 (FFA2).

Studies on a series of novel cis- and trans-azetidine analogs, structurally related to lobelane (B1250731), have shown potent inhibition of [³H]dopamine (DA) uptake into synaptic vesicles, indicating significant interaction with VMAT2. nih.gov Among these, the cis-4-methoxy analog emerged as a particularly potent inhibitor with a Kᵢ value of 24 nM, which is twofold more potent than lobelane (Kᵢ = 45 nM). nih.govuky.edu This highlights the favorable influence of the methoxy (B1213986) substitution on binding affinity. The trans-methylenedioxy analog also showed strong equipotent inhibition (Kᵢ = 31 nM), suggesting that stereochemistry and the nature of the substituent on the phenyl ring are critical determinants of VMAT2 binding. nih.govuky.edu

In a different therapeutic area, a class of azetidine derivatives was developed as potent antagonists for FFA2, a G-protein coupled receptor involved in inflammatory responses. researchgate.net Multi-parametric optimization of initial compounds led to the identification of derivatives with nanomolar potency on the receptor. researchgate.net For instance, the compound GLPG0974, which features an azetidine core, was identified as a human-specific FFA2 orthosteric antagonist capable of inhibiting acetate-induced human neutrophil migration in vitro. researchgate.net

Furthermore, research into azetidine-2,3-dicarboxylic acids has explored their interaction with NMDA receptors. Radioligand binding assays showed that stereoisomers of these compounds exhibit varying affinities for native NMDA receptors, with the L-trans-ADC isomer displaying the highest affinity (Kᵢ = 10 μM). nih.gov Electrophysiological studies further detailed these interactions, showing subtype-specific agonist or partial agonist activity. nih.gov While not possessing the 4-methoxyphenyl group, this research underscores the versatility of the azetidine scaffold in interacting with critical central nervous system receptors.

Table 1: Receptor Binding Affinities of Selected Azetidine Derivatives This table is interactive. You can sort and filter the data.

| Compound | Target Receptor | Binding Affinity (Kᵢ) | Notes |

|---|---|---|---|

| cis-4-methoxy azetidine analog | VMAT2 | 24 nM | Twofold more potent than lobelane. nih.govuky.edu |

| trans-methylenedioxy azetidine analog | VMAT2 | 31 nM | Equipotent with the cis-4-methoxy analog. nih.govuky.edu |

| Lobelane | VMAT2 | 45 nM | Reference compound. nih.govuky.edu |

| Norlobelane | VMAT2 | 43 nM | Reference compound. nih.gov |

| L-trans-ADC | NMDA Receptors | 10 μM | Highest affinity among tested stereoisomers. nih.gov |